Superior Plk1 Inhibition Potency Relative to Other Kinase Inhibitor Scaffolds
Derivatives of Imidazo[2,1-c][1,2,4]triazin-3-amine, exemplified by GSK461364A, exhibit sub-nanomolar potency against Plk1 (Kiapp <0.5 nM), which is significantly more potent than many alternative ATP-competitive Plk1 inhibitors based on other scaffolds [1]. This high potency is attributed to the unique hydrogen-bonding interactions between the imidazotriazine core and the kinase hinge region [2].
| Evidence Dimension | Plk1 inhibitory potency (Kiapp) |
|---|---|
| Target Compound Data | <0.5 nM |
| Comparator Or Baseline | Typical Plk1 inhibitors (e.g., BI 2536, volasertib) have Kiapp/IC50 values in the 0.8-5 nM range |
| Quantified Difference | ≥1.6-fold more potent than comparators |
| Conditions | ATP-competitive kinase assay, recombinant Plk1 |
Why This Matters
Superior potency reduces the required dose, potentially lowering off-target effects and improving the therapeutic window in oncology applications.
- [1] Gilmore, J. L., et al. GSK461364A, an imidazotriazine derivative, is a potent and selective Plk1 inhibitor. Bioorg. Med. Chem. Lett. 2007, 17, 4961-4966. View Source
- [2] Purandare, A. V., et al. Imidazotriazines as kinase inhibitors. WO2008052734A1, 2008. View Source
